molecular formula C19H20O5S B14491773 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate CAS No. 64022-26-0

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate

Cat. No.: B14491773
CAS No.: 64022-26-0
M. Wt: 360.4 g/mol
InChI Key: ZOSGNVRAJLMWQY-UHFFFAOYSA-N
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Description

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate is an organic compound known for its unique chemical structure and properties. It is a derivative of oxybenzone and is widely used in various industrial and scientific applications due to its ability to block UV radiation and participate in polymerization and crosslinking reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with ethylsulfanyl acetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate involves its ability to absorb UV radiation and prevent photodegradation of materials. The benzoyl group plays a crucial role in absorbing UV light, while the ethylsulfanyl group enhances the compound’s stability and reactivity. The compound can also participate in polymerization reactions, forming crosslinked networks that provide structural integrity and durability to the materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate is unique due to its combination of UV-blocking and polymerization properties. The presence of the ethylsulfanyl group provides additional stability and reactivity, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

64022-26-0

Molecular Formula

C19H20O5S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl 2-ethylsulfanylacetate

InChI

InChI=1S/C19H20O5S/c1-2-25-13-18(21)24-11-10-23-15-8-9-16(17(20)12-15)19(22)14-6-4-3-5-7-14/h3-9,12,20H,2,10-11,13H2,1H3

InChI Key

ZOSGNVRAJLMWQY-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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